1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{7-Ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethan-1-one is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
The synthesis of 1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethan-1-one involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the ethyl and fluorophenoxyethyl groups. The final step involves the addition of the trifluoroethanone moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-{7-Ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenoxy group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The indole core of the compound allows it to bind with high affinity to multiple receptors, which can modulate various biological processes. The fluorophenoxy and trifluoroethanone groups contribute to the compound’s overall activity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
1-{7-Ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethan-1-one can be compared with other indole derivatives, such as:
1-{7-Ethyl-1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethan-1-one: This compound has a similar structure but with a different position of the fluorophenoxy group.
1-{7-Ethyl-1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethan-1-one: This compound has a chlorophenoxy group instead of a fluorophenoxy group. The uniqueness of 1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethan-1-one lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17F4NO2 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
1-[7-ethyl-1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C20H17F4NO2/c1-2-13-6-5-7-14-15(19(26)20(22,23)24)12-25(18(13)14)10-11-27-17-9-4-3-8-16(17)21/h3-9,12H,2,10-11H2,1H3 |
InChI Key |
HNALTXYZJTWISX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CCOC3=CC=CC=C3F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.